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molecular formula C8H5ClN2O2 B8738724 2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride CAS No. 65657-53-6

2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride

Cat. No. B8738724
M. Wt: 196.59 g/mol
InChI Key: WPWFNAFNXXIJRV-UHFFFAOYSA-N
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Patent
US05552408

Procedure details

It was prepared by suspending 5 g of 2,3-dihydro-1H-benzimidazole-2-one in 200 ml of distilled tetrahydrofuran and by adding 13.5 ml of trichloromethylchloroformate. The reaction mixture was refluxed for 3 hrs until a clear solution was obtained. After cooling the separated solid was removed by filtration and after concentration to dryness of the mother liquors 6.5 g of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[Cl:11][C:12]([O:15]C(Cl)=O)(Cl)Cl>O1CCCC1>[O:10]=[C:2]1[N:3]([C:12]([Cl:11])=[O:15])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[NH:1]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(NC2=C1C=CC=C2)=O
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
ClC(Cl)(Cl)OC(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hrs until a clear solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the separated solid
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
after concentration to dryness of the mother liquors 6.5 g of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(N1C(=O)Cl)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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